molecular formula C12H17NO3 B1306114 5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid CAS No. 832684-43-2

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

Cat. No. B1306114
CAS RN: 832684-43-2
M. Wt: 223.27 g/mol
InChI Key: YAICHDLMXOAJLD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl compounds involves various chemical reactions, including acid-catalyzed tert-butylation, substitution reactions, and condensation reactions. For instance, paper describes the selective synthesis of 1-tert-butyl-4-nitro-1,2,3-triazole using tert-butanol and concentrated sulfuric acid. Paper details the acquisition of tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate through two substitution reactions. Similarly, paper discusses the synthesis of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione from N-tert-butyl-2-aroyl thiosemicarbazide.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds is often confirmed using various spectroscopic methods such as FTIR, NMR, and MS, as well as X-ray diffraction. Paper compares the DFT calculated value with the X-ray diffraction value, showing that the optimized molecular structure agrees with the experimental single crystal structure. Paper also uses computational methods to optimize the molecular structure and investigate the vibrational frequencies of a tert-butyl benzoxazole derivative.

Chemical Reactions Analysis

Tert-butyl compounds can undergo a range of chemical reactions, including de-tert-butylation, alkylation, and reduction. Paper describes the de-tert-butylation of 4-tert-butyl-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione into 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione. Paper details the synthesis and reduction of 4-amino-5-(tert-butyl-NNO-azoxy)-2-R-2H-1,2,3-triazole 1-oxides, showing the versatility of tert-butyl compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds are influenced by the tert-butyl group, which can impart steric bulk and affect the compound's reactivity and stability. The papers discuss various properties such as crystal structure, vibrational frequencies, molecular electrostatic potential, and frontier molecular orbitals. For example, paper investigates the physicochemical features of a tert-butyl benzoxazole derivative, including its HOMO and LUMO analysis and NBO analysis, which are important for understanding the compound's reactivity and stability. Paper examines the antitumor activity of a tert-butyl thiazolamine derivative, highlighting the potential biological applications of these compounds.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with this compound are H315, H319, and H335 .

properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-12(2,3)7-4-5-9-8(6-7)10(11(14)15)13-16-9/h7H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAICHDLMXOAJLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388061
Record name 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789816
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Tert-butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid

CAS RN

832684-43-2
Record name 5-tert-Butyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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